Sufotidine

Vue d'ensemble

Description

Sufotidine : est un antagoniste compétitif de longue durée des récepteurs H2 de l'histamine qui était en développement en tant qu'anti-ulcéreux par Glaxo (aujourd'hui GlaxoSmithKline). Il était destiné à être un composé de suivi de la ranitidine (Zantac). This compound a été conçu pour inhiber la sécrétion d'acide gastrique et s'est avéré induire une anacidité gastrique quasi-permanente pendant 24 heures lorsqu'il était administré à des doses de 600 mg deux fois par jour .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la sufotidine implique plusieurs étapes, en commençant par la préparation de la structure triazole de base. Les étapes clés comprennent :

- Formation du cycle triazole.

- Introduction du groupe méthylsulfonylméthyle.

- Fixation de la chaîne latérale pipéridin-1-ylméthylphénoxypropyle.

Méthodes de production industrielle : Les méthodes de production industrielle de la this compound impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs automatisés et de systèmes de purification pour rationaliser le processus .

Analyse Des Réactions Chimiques

Types de réactions : La sufotidine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthylsulfonylméthyle peut subir des réactions d'oxydation.

Substitution : Le cycle triazole et la chaîne latérale pipéridin-1-ylméthylphénoxypropyle peuvent participer à des réactions de substitution.

Réactifs et conditions courantes :

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Réactifs comme les halogénures d'alkyle ou les chlorures de sulfonyle en conditions basiques ou acides.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Chimie : La this compound a été utilisée dans la recherche pour étudier l'inhibition de la sécrétion d'acide gastrique et le développement de nouveaux antagonistes des récepteurs H2.

Biologie : Dans la recherche biologique, la this compound a été utilisée pour étudier le rôle des récepteurs H2 de l'histamine dans divers processus physiologiques.

Médecine : La this compound a été principalement développée pour son utilisation potentielle dans le traitement des ulcères peptiques et de la maladie de reflux gastro-œsophagien (MRGE). son développement a été interrompu en raison de l'apparition de tumeurs carcinoïdes lors de tests de toxicité à long terme chez les rongeurs .

Industrie : Bien que la this compound elle-même ne soit pas utilisée dans l'industrie, les connaissances acquises grâce à son développement ont contribué à la conception d'autres antagonistes des récepteurs H2 .

Mécanisme d'action

La this compound exerce ses effets en inhibant de manière compétitive les récepteurs H2 de l'histamine sur les cellules pariétales de l'estomac. Cette inhibition empêche l'activation des pompes à protons, réduisant ainsi la sécrétion d'acide gastrique. Les cibles moléculaires impliquées comprennent les récepteurs H2 de l'histamine et les voies de signalisation associées qui régulent la sécrétion acide .

Applications De Recherche Scientifique

Sufotidine is a histamine H2-receptor antagonist studied for its acid inhibitory effects and potential use in treating peptic ulcers and related conditions .

Pharmacological Action: this compound competitively inhibits histamine at the parietal cell's H2 receptors, reducing normal and meal-stimulated acid secretion in the stomach . By blocking histamine's binding to H2 receptors on parietal cells, this compound diminishes the effect of other substances like gastrin and acetylcholine that promote acid secretion .

Clinical Applications: Research indicates that this compound markedly inhibits gastric secretion, suggesting its potential usefulness in treating peptic ulceration and esophagitis . Studies have explored its effectiveness in reducing intragastric acidity .

Dosage and Administration:

- A study involving healthy male volunteers examined this compound at a dose of 600 mg, administered either once in the morning or twice daily .

- The morning dose of this compound maintained intragastric pH above 3 until 18:00 hours, while twice-daily administration maintained the pH above 3 throughout the 24-hour period .

Efficacy:

- No significant difference was observed in 24-hour intragastric acidity between this compound 600 mg once at night and this compound 600 mg twice daily on the fifteenth day of dosing. However, nocturnal acidity was decreased to a greater extent by this compound 600 mg at night on the first and fifteenth days .

- After 15 days of dosing, the acid suppression provided by this compound 600 mg twice daily was significantly attenuated and was associated with a rise in 24-hour plasma gastrin .

Comparison to Other H2-Receptor Antagonists:

- Cimetidine was the first clinically successful H2 antagonist .

- Ranitidine was developed as an alternative, with a better tolerability profile, longer-lasting action, and ten times the activity of cimetidine .

- Proton pump inhibitors (PPIs) have largely superseded H2 receptor antagonists due to their greater effectiveness .

Potential Adverse Effects

- H2 antagonists have been associated with an increased risk of pneumonia .

- The use of H2 receptor antagonists is associated with Clostridioides difficile infection . A meta-analysis showed an association between H2RAs and CDI, with the absolute risk of CDI being highest in hospitalized patients receiving antibiotics .

Mécanisme D'action

Sufotidine exerts its effects by competitively inhibiting histamine H2 receptors on the parietal cells of the stomach. This inhibition prevents the activation of proton pumps, thereby reducing gastric acid secretion. The molecular targets involved include the histamine H2 receptors and the associated signaling pathways that regulate acid secretion .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ranitidine : Un autre antagoniste des récepteurs H2 utilisé pour traiter des conditions similaires.

Famotidine : Un antagoniste des récepteurs H2 plus puissant avec un mécanisme d'action similaire.

Lavoltidine : Un composé similaire à la sufotidine, où le groupe méthylsulfone est remplacé par un groupe hydroxyle.

Unicité : L'unicité de la this compound réside dans sa nature à action prolongée et sa capacité à induire une anacidité gastrique quasi-permanente pendant 24 heures, ressemblant étroitement à l'effet anti-sécrétoire des inhibiteurs de la pompe à protons comme l'oméprazole .

Activité Biologique

Sufotidine, a potent and selective competitive antagonist of the histamine H2 receptor, is primarily utilized in the treatment of conditions related to excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.

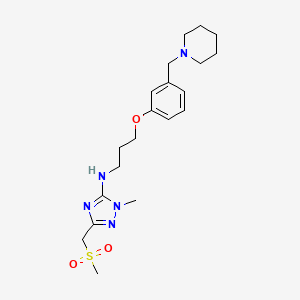

- Molecular Formula : CHNOS

- Molecular Weight : 421.56 g/mol

- CAS Number : 80343-63-1

This compound functions by competitively inhibiting the H2 receptors located on the parietal cells of the stomach lining. This inhibition results in decreased secretion of gastric acid, thereby alleviating symptoms associated with acid-related disorders. Studies have demonstrated that this compound provides a long-lasting effect on gastric acid suppression compared to other H2 antagonists.

Acid Inhibition Studies

A double-blind, randomized, three-way crossover study assessed the acid inhibitory effect of this compound in healthy males. The findings indicated:

- Dosage : this compound was administered at 600 mg nocte and 600 mg twice daily over a 15-day period.

- Results :

Comparative Efficacy with Other H2 Antagonists

This compound has been shown to have superior acid suppression capabilities when compared to other H2 antagonists like famotidine and ranitidine. The following table summarizes findings from various studies:

Safety Profile

While generally well-tolerated, this compound may cause side effects similar to other H2 receptor antagonists, including headache, dizziness, and gastrointestinal disturbances. Importantly, long-term use has been associated with potential cognitive impairment in some populations .

Case Studies

In a cohort study involving individuals using various H2 antagonists, it was found that continuous use of H2 blockers like this compound could be linked to an increased risk of cognitive decline in older adults. This necessitates careful consideration when prescribing for long-term management of acid-related disorders .

Propriétés

IUPAC Name |

2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKZWRXDALMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230254 | |

| Record name | Sufotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80343-63-1 | |

| Record name | Sufotidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080343631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sufotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUFOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B0591Y76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.